molecular formula C25H26N2O4 B11706523 N'-[(4-butoxyphenyl)carbonyl]-4'-methoxybiphenyl-4-carbohydrazide

N'-[(4-butoxyphenyl)carbonyl]-4'-methoxybiphenyl-4-carbohydrazide

Cat. No.: B11706523
M. Wt: 418.5 g/mol
InChI Key: CRGIKASIJQLVMM-UHFFFAOYSA-N
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Description

N’-[(4-butoxyphenyl)carbonyl]-4’-methoxybiphenyl-4-carbohydrazide is an organic compound with a complex structure, featuring both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-butoxyphenyl)carbonyl]-4’-methoxybiphenyl-4-carbohydrazide typically involves multiple steps, starting with the preparation of the core biphenyl structure. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-butoxyphenyl)carbonyl]-4’-methoxybiphenyl-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (for electrophilic substitution) and alkoxides (for nucleophilic substitution).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N’-[(4-butoxyphenyl)carbonyl]-4’-methoxybiphenyl-4-carbohydrazide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(4-butoxyphenyl)carbonyl]-4’-methoxybiphenyl-4-carbohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-butoxyphenyl)acetamide: This compound shares a similar but simpler structure and may have different reactivity and applications.

    4-butoxy-N’-(cyclohexanecarbonyl)benzohydrazide: This compound has a similar hydrazide functional group but a different overall structure.

Uniqueness

N’-[(4-butoxyphenyl)carbonyl]-4’-methoxybiphenyl-4-carbohydrazide is unique due to its combination of functional groups and structural complexity

Properties

Molecular Formula

C25H26N2O4

Molecular Weight

418.5 g/mol

IUPAC Name

N'-(4-butoxybenzoyl)-4-(4-methoxyphenyl)benzohydrazide

InChI

InChI=1S/C25H26N2O4/c1-3-4-17-31-23-15-11-21(12-16-23)25(29)27-26-24(28)20-7-5-18(6-8-20)19-9-13-22(30-2)14-10-19/h5-16H,3-4,17H2,1-2H3,(H,26,28)(H,27,29)

InChI Key

CRGIKASIJQLVMM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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